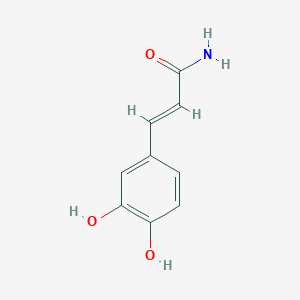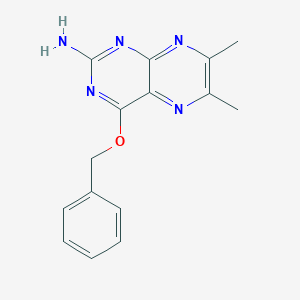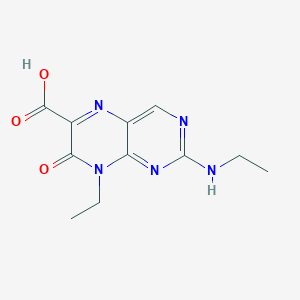
3-(2,5-Difluorophenyl)propanoic acid
Übersicht
Beschreibung
3-(2,5-Difluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H8F2O2 . It is used as an intermediate in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 3-(2,5-Difluorophenyl)propanoic acid consists of a propanoic acid group attached to a phenyl ring substituted with two fluorine atoms at the 2 and 5 positions . The InChI code for this compound is 1S/C9H8F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) .Physical And Chemical Properties Analysis
3-(2,5-Difluorophenyl)propanoic acid is a solid at room temperature . It has a molecular weight of 186.16 .Wissenschaftliche Forschungsanwendungen
Polymorphism in Pharmaceuticals
A study on the polymorphism of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound, used spectroscopic and diffractometric techniques to characterize two polymorphic forms. These forms present challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. This research contributes to the understanding of polymorphism in pharmaceuticals, relevant to drug development and manufacturing processes (Vogt et al., 2013).
Reactivity in Organic Chemistry
The reactivity of 3-(trichlorogermyl)propanoic acid and 3-(triphenylgermyl)propanoic acid with phenylmagnesium bromide was studied. The β-carboxylic functional group in these compounds exhibits unusual properties when reacting with excess phenylmagnesium bromide, leading to various products. This research provides insights into the reactivity of these compounds, useful in the field of organic synthesis (Qiang et al., 2010).
Food Contact Material Safety
A study evaluated the safety of 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt, for use in food contact materials. The research concluded that there is no safety concern for consumers if the substance is used in specific conditions related to polymerization of fluoropolymers. This work is significant for assessing the safety of chemicals in food packaging (Andon et al., 2011).
Antiproliferative Properties in Cancer Research
Novel organotin(IV) carboxylate compounds with propanoic acid derivatives were synthesized and evaluated for their antiproliferative activity on human cancer cell lines. The study revealed that these compounds exhibit strong cytotoxicity, contributing to the development of potential cancer therapies (Pantelić et al., 2021).
Development of Renewable Materials
Research on 3-(4-hydroxyphenyl)propanoic acid, known as phloretic acid, explored its use as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This study contributes to the development of sustainable materials using renewable resources (Trejo-Machin et al., 2017).
Safety And Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
3-(2,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURXQDAFKSWAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342418 | |
| Record name | 3-(2,5-Difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Difluorophenyl)propanoic acid | |
CAS RN |
130408-15-0 | |
| Record name | 3-(2,5-Difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-Difluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

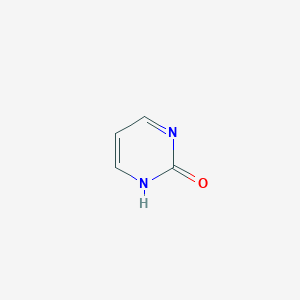
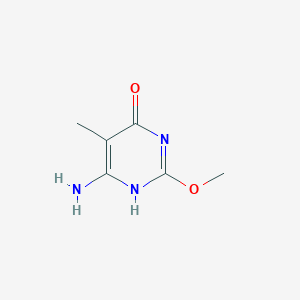
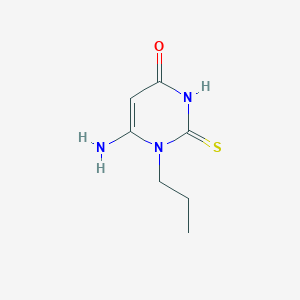
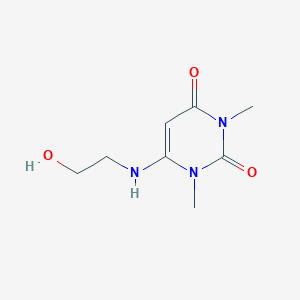

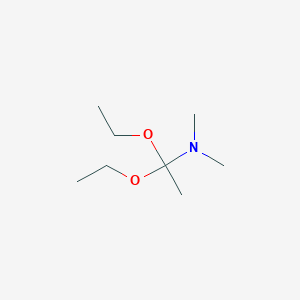
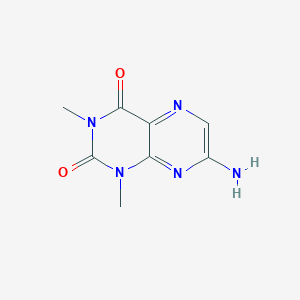
![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)
